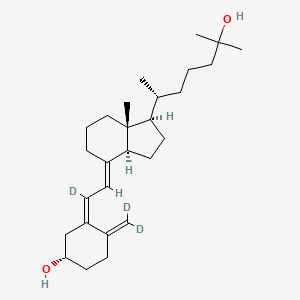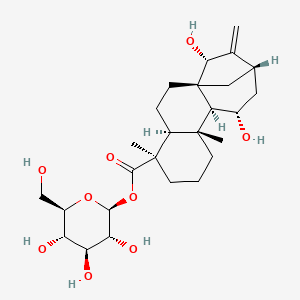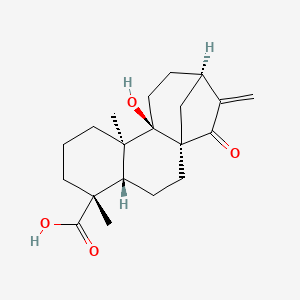![molecular formula C7H5BrF3NOS B602836 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol CAS No. 1432075-81-4](/img/structure/B602836.png)
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol” is a chemical compound with the CAS Number: 1432075-81-4 . It has a molecular weight of 288.09 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 288.09 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Domino Transformations in Organic Synthesis
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol derivatives are involved in domino transformations, a process important in the synthesis of complex organic compounds. For instance, a study demonstrates that 2-bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation domino reactions with secondary amines to yield 2-amino-1-trifluoromethyl indenols. These indenols can further be converted into indanones through acid hydrolysis (Rulev et al., 2007).
19F NMR Studies in Protein Analysis
The compound and its derivatives are used in 19F NMR (Nuclear Magnetic Resonance) to study proteins. 19F NMR requires fluorinated moieties with chemical shifts sensitive to the local environment. The study assesses various trifluoromethyl probes, highlighting their sensitivity to solvent polarity changes, which is crucial for studying protein structures and dynamics (Ye et al., 2015).
Catechol Oxidase Models in Biochemistry
Compounds with a structure similar to this compound are used to model catechol oxidase activity, an enzyme involved in the oxidation of catechol. The presence of a thioether group close to the metal site influences the enzyme's activity, providing insights into the enzyme's mechanism and potential applications in biochemistry (Merkel et al., 2005).
Corrosion Inhibition Studies
The compound's derivatives are studied for their potential as corrosion inhibitors for metals like iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to predict their performance and understand the interaction between these molecules and metal surfaces (Kaya et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond. This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability. Additionally, the compound’s role in Suzuki–Miyaura coupling reactions suggests that the presence of palladium catalysts and organoboron reagents could influence its efficacy .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMBGZOOAKQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)
![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)


![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
